molecular formula C12H16BrNO B1326351 4-[(4-Bromophenoxy)methyl]piperidine CAS No. 189618-32-4

4-[(4-Bromophenoxy)methyl]piperidine

Cat. No.: B1326351
CAS No.: 189618-32-4
M. Wt: 270.17 g/mol
InChI Key: RGJFMUFGRNTWRU-UHFFFAOYSA-N
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Description

4-[(4-Bromophenoxy)methyl]piperidine is a useful research compound. Its molecular formula is C12H16BrNO and its molecular weight is 270.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Radiolabeled Probes for σ Receptors

Halogenated 4-(4-phenoxymethyl)piperidines, including 4-[(4-Bromophenoxy)methyl]piperidine, have been synthesized and evaluated as potential sigma (σ) receptor ligands. These compounds exhibit significant affinity and selectivity for σ-1 and σ-2 receptors. The most promising iodinated ligand from this series showed high uptake and retention in the brain and other organs, indicating potential use for in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).

Antimicrobial Screening

A study synthesizing piperidine derivatives, including compounds related to this compound, explored their antimicrobial properties. These derivatives were tested against various bacterial and fungal cultures, demonstrating significant antimicrobial activity (Saify & Vaid, 1998).

Neuroprotective Agents

Compounds structurally related to this compound have been investigated for their neuroprotective properties. Specifically, derivatives of 4-phenylpiperidine, which have similarities in structure, have shown potential as neuroprotective agents, particularly in blocking N-methyl-D-aspartate (NMDA) responses (Chenard et al., 1995).

Synthesis of Spiro-Piperidin-4-Ones for Antimycobacterial Activity

An atom economic and stereoselective synthesis of spiro-piperidin-4-ones, which are structurally related to this compound, demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis. These compounds represent a promising class for antimycobacterial therapy (Kumar et al., 2008).

Synthesis and Structural Characterization

The synthesis and molecular structure of compounds containing the piperidine moiety have been extensively studied, providing insights into the structural aspects that influence their biological activity. This includes studies on the crystal and molecular structure of piperidine derivatives (Khan et al., 2013).

Safety and Hazards

The safety data sheet for a related compound, piperidine, indicates that it is flammable and causes burns of eyes, skin, and mucous membranes . It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “4-[(4-Bromophenoxy)methyl]piperidine”, is an important task of modern organic chemistry .

Properties

IUPAC Name

4-[(4-bromophenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJFMUFGRNTWRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647910
Record name 4-[(4-Bromophenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189618-32-4
Record name 4-[(4-Bromophenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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